Calystegine B1

Description

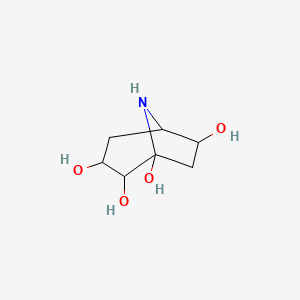

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c9-4-1-3-5(10)2-7(12,8-3)6(4)11/h3-6,8-12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFFLYRIKODYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(N2)(C(C1O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution of Calystegine B1 in Plant Species

Distribution Across Plant Families

The Solanaceae, or nightshade family, is a significant source of Calystegine B1. The compound has been identified in a variety of species within this family, including both edible plants and those known for their potent alkaloids. oup.comnih.govresearchgate.net

Research has confirmed the presence of this compound in:

Atropa belladonna (Deadly Nightshade): This species is known to accumulate various calystegines, including B1. researchgate.netknapsackfamily.comnih.gov

Hyoscyamus species : Both Hyoscyamus albus (white henbane) and Hyoscyamus niger (black henbane) have been shown to contain this compound. knapsackfamily.comnih.govwur.nlplantaedb.com In H. albus, it has been quantified in the leaves, flowers, and seeds. csic.es

Physalis species : this compound has been detected in the roots of Physalis alkekengi and the fruits of Physalis peruviana (Cape gooseberry). wur.nlknapsackfamily.com Furthermore, root cultures of Physalis divaricata and Physalis pubescens have been shown to produce this compound. researchgate.net

Capsicum annuum (Bell Pepper): Fruits of this species have been found to contain this compound. oup.comwur.nl

Solanum species : Fruits from Solanum melongena (eggplant) grown in Japan were reported to contain this compound. wur.nlmdpi.com

Other Solanaceae Genera : The compound has also been reported in species such as Lycium chinense, Mandragora autumnalis, and Duboisia leichhardtii. knapsackfamily.comnih.govnih.gov

The Convolvulaceae, or morning glory family, is another major family where this compound is prevalent. chemfaces.comresearchgate.net An extensive study of 129 species in this family revealed the presence of calystegines in 62 species across 22 genera. researchgate.net

Specific species identified as containing this compound include:

Ipomoea species : Several species within this large genus contain this compound. These include Ipomoea carnea, Ipomoea brasiliana, Ipomoea megapotamica, Ipomoea sericosepala, and Ipomoea rosea. scielo.brconicet.gov.arscielo.brscielo.brscialert.net It is also listed as a constituent of Ipomoea batatas (sweet potato), Ipomoea alba, Ipomoea aquatica, Ipomoea hederifolia, Ipomoea obscura, Ipomoea setifera, and Ipomoea violacea. knapsackfamily.comwur.nlscielo.br

Convolvulus arvensis (Field Bindweed): The roots of this widespread weed have been reported to contain this compound. wur.nl

The occurrence of this compound extends beyond the Solanaceae and Convolvulaceae families.

Moraceae : Within the mulberry family, this compound has been detected in Morus alba (white mulberry). chemfaces.comnih.govresearchgate.net

Ericaceae : In the heath family, this compound has been found in cowberry and cranberry.

This compound is not uniformly distributed throughout the plant, with concentrations varying significantly between different organs. Biosynthesis of calystegines often occurs in the roots, from where they can be transported to aerial parts of the plant.

Roots : Roots are a primary site of accumulation. This compound has been isolated from the roots and root cultures of several Physalis species, the root bark of Lycium chinense, and the roots of Convolvulus arvensis and Mandragora autumnalis. chemfaces.comresearchgate.netwur.nlresearchgate.net

Tubers and Sprouts : In Solanum tuberosum (potato), calystegines are found in the tubers. wur.nl The concentration is particularly high in the sprouts that emerge from the tubers. researchgate.net

Leaves and Aerial Parts : The leaves of Morus alba and the aerial parts of Atropa belladonna and Hyoscyamus albus contain this compound. wur.nlcsic.eschemfaces.com

Fruits : The fruits of edible plants like Capsicum annuum (bell pepper), Physalis peruviana (cape gooseberry), and certain varieties of Solanum melongena (eggplant) have been shown to contain this compound. oup.comnih.govwur.nl

Flowers : this compound has been detected in the flowers of Hyoscyamus albus. csic.es

Moraceae and Other Plant Families Hosting this compound

Quantitative Analysis of this compound in Botanical Sources

The concentration of this compound varies widely among different plant species and even within different parts of the same plant.

| Plant Species | Family | Plant Part | This compound Content | Source |

|---|---|---|---|---|

| Ipomoea brasiliana | Convolvulaceae | Not Specified | 0.019% | scielo.br |

| Ipomoea megapotamica | Convolvulaceae | Not Specified | 0.024% | scielo.br |

| Ipomoea sericosepala | Convolvulaceae | Not Specified | 0.012% - 0.013% | scielo.br |

| Ipomoea rosea | Convolvulaceae | Not Specified | 0.001% | scielo.br |

| Capsicum annuum (Bell Pepper) | Solanaceae | Fruit | 12 mg/kg f.w. | wur.nl |

| Solanum melongena (Eggplant, from Japan) | Solanaceae | Fruit | 7 mg/kg f.w. | wur.nlmdpi.com |

| Physalis peruviana (Cape Gooseberry) | Solanaceae | Fruit | 0.038 mg/kg f.w. | wur.nlresearchgate.net |

| Physalis divaricata | Solanaceae | Root Culture | 8.52 µg/g f.w. | researchgate.net |

| Ipomoea batatas (Sweet Potato) | Convolvulaceae | Tuber | 2.4 - 16 mg/kg f.w. | wur.nl |

| Hyoscyamus albus | Solanaceae | Seeds | 91.25 µg/g d.w. | nih.gov |

f.w. = fresh weight; d.w. = dry weight

The concentration of this compound is not static and can be influenced by several factors, including the specific cultivar of the plant and the environmental conditions in which it is grown.

Variability Across Cultivars and Location : A notable example of this variability is seen in Solanum melongena (eggplant). While fruits from Japan were found to contain 7 mg/kg (fresh weight) of this compound, samples grown in the UK did not have detectable levels of this specific calystegine. oup.comwur.nl Similarly, the content of various calystegines in potato tubers has been shown to differ significantly between cultivars. wur.nlmdpi.com In tomatoes, genetic mutations that alter fruit color have also been shown to result in statistically lower levels of this compound compared to the standard San Marzano variety. csic.es

Environmental Influence : Studies on Ipomoea species in the semiarid region of Pernambuco, Brazil, have shown that the concentration of calystegines, including B1, can vary in relation to rainfall. scielo.brresearchgate.net The toxicity of plants like Ipomoea fistulosa can change based on factors such as the time of year and the phase of growth. scialert.net

Comparative Abundance of this compound with Other Calystegine Analogs

The concentration of this compound relative to other calystegine analogs, such as A3, B2, and C1, varies significantly among different plant species and even within the same plant. Generally, this compound is often found in lower concentrations compared to Calystegine B2.

For example, in the fruits of Capsicum annuum, the concentration of this compound was reported at 12 mg/kg fresh weight (f.w.), while Calystegine B2 was present at a much higher level of 37 mg/kg f.w. wur.nl Similarly, in eggplant fruits from Japan, this compound was found at 7 mg/kg f.w., whereas Calystegine B2 was measured at 73 mg/kg f.w. wur.nl In contrast, some species of the Ipomoea genus show a different pattern. In Ipomoea brasiliana, this compound was found at a concentration of 0.019%, which was higher than Calystegine B2 (0.005%) but lower than Calystegine C1 (0.031%). scielo.br In Ipomoea sericosepala, this compound (0.013%) was the most abundant analog detected, with Calystegine B2 at less than 0.001%. scielo.br

Studies on root cultures of Physalis divaricata revealed this compound at a concentration of 8.52 µg/g fresh mass, while Calystegine B2 was the most abundant at 14.7 µg/g. brieflands.com In the seeds of Hyoscyamus albus, this compound was present at 91.25 µg/g dry weight, whereas Calystegine B4 was the predominant analog at 212.54 µg/g dry weight. In many cases, such as in potato tubers and several tomato varieties, Calystegines A3 and B2 are the main constituents, with this compound being a minor component or absent. researchgate.netwur.nl For instance, while this compound has been detected in potatoes, Calystegines A3 and B2 are considered the primary calystegines in the tubers. researchgate.net

Table 2: Comparative Abundance of this compound and Other Analogs in Various Plant Species

f.w. = fresh weight; f.m. = fresh mass

Table of Mentioned Compounds

| Compound Name |

|---|

| Calystegine A3 |

| Calystegine A5 |

| This compound |

| Calystegine B2 |

| Calystegine B3 |

| Calystegine B4 |

| Calystegine C1 |

| Pseudotropine |

Biosynthesis and Metabolic Pathways of Calystegine B1

Precursor Compounds and Initial Enzymatic Steps in Nortropane Alkaloid Biosynthesis

The journey to Calystegine B1 begins with intermediates common to all tropane (B1204802) alkaloids, branching off at a key enzymatic step that determines the ultimate stereochemistry and structure of the final products. nih.govmdpi.com The central precursor for all tropane alkaloids is the N-methyl-Δ¹-pyrrolinium cation, which is formed from amino acids like ornithine or arginine. nih.govmdpi.com This cation undergoes a series of reactions, including a condensation with malonyl-CoA catalyzed by a polyketide synthase (PYKS), to form tropinone (B130398), the bicyclic ketone that stands at a critical metabolic crossroads. nih.govd-nb.info

This compound and other related calystegines are polyhydroxylated nortropane alkaloids that are biosynthetically derived from pseudotropine (also known as 3β-tropanol). nih.govnih.govresearchgate.net Pseudotropine provides the foundational 8-azabicyclo[3.2.1]octane core structure which is subsequently modified through a series of hydroxylation and demethylation reactions to yield the final calystegine compounds. nih.govresearchgate.net The biosynthesis is suggested to proceed via the tropane alkaloid pathway, with pseudotropine being the first committed metabolite toward calystegine formation. researchgate.net

The reduction of tropinone is the definitive branching point in the biosynthesis of different classes of tropane alkaloids. oup.comscispace.com This step is catalyzed by two distinct, stereospecific enzymes known as tropinone reductases (TRs). nih.govnih.govpnas.org

Tropinone Reductase I (TR-I) reduces tropinone to tropine (B42219) (3α-tropanol), which is the precursor for the synthesis of hyoscyamine (B1674123) and scopolamine (B1681570). nih.govpnas.org

Tropinone Reductase II (TR-II) specifically catalyzes the reduction of tropinone to pseudotropine (3β-tropanol). nih.govpnas.org This reaction channels the metabolic flux away from hyoscyamine and commits the pathway to the production of calystegines. nih.govslu.se

The differential expression and activity of these two reductase isoforms are crucial in determining the alkaloid profile of a plant. nih.govoup.com Studies involving the suppression of the StTRII gene via RNAi in potato plants resulted in a severe reduction in calystegine formation, confirming the essential role of this enzyme. researchgate.netresearchgate.net

Table 1: Comparison of Tropinone Reductase Isoforms

| Feature | Tropinone Reductase I (TR-I) | Tropinone Reductase II (TR-II) |

| EC Number | 1.1.1.206 nih.govmdpi.com | 1.1.1.236 nih.govnih.govmdpi.com |

| Product | Tropine (3α-tropanol) pnas.org | Pseudotropine (3β-tropanol) pnas.org |

| Metabolic Pathway | Leads to hyoscyamine and scopolamine nih.gov | Leads to calystegines nih.govslu.se |

| Substrate | Tropinone nih.gov | Tropinone nih.gov |

| Cofactor | NADPH mdpi.com | NADPH mdpi.comresearchgate.net |

While it was once postulated that calystegines were formed through the direct demethylation and hydroxylation of pseudotropine, recent research has challenged this view. researchgate.netnih.gov A more complex pathway is now proposed, involving acylated intermediates. nih.gov

The current model suggests that pseudotropine is first esterified. A key intermediate in this proposed pathway is 3β-tigloyloxytropane, which is formed from the reaction of 3β-tropanol and tigloyl-CoA, a reaction catalyzed by 3β-tigloyloxytropane synthase (TS). researchgate.netnih.gov This acylated intermediate then undergoes a sequence of N-demethylation and multiple hydroxylation steps. nih.govnih.gov The final step is believed to be a hydrolytic reaction that removes the acyl group, releasing the polyhydroxylated nortropane alkaloid, such as this compound. nih.govnih.gov This is supported by the detection of intermediates like tigloyl dihydroxynorpseudotropine and tigloyl trihydroxynorpseudotropine in Atropa belladonna. nih.gov

Role of Tropinone Reductase Isoforms (e.g., TR-II)

Key Enzymes and Genes Involved in this compound Formation

The transformation of the initial nortropane skeleton into the highly hydroxylated this compound requires a suite of specialized enzymes. The genes encoding these enzymes are often co-expressed and localized in the roots of producing plants. nih.govmdpi.com

Research has identified specific cytochrome P450 (CYP450) enzymes as critical catalysts in the later stages of calystegine biosynthesis. nih.gov These enzymes are responsible for the key oxidative reactions, including N-demethylation and ring hydroxylation, that diversify the pseudotropine-derived intermediates. nih.gov

In Atropa belladonna, a metabolomics-guided reverse genetics approach identified two crucial P450 enzymes involved in the pathway:

AbP450-5021 : This enzyme exhibits dual functionality, acting as both an N-demethylase and a ring-hydroxylase. nih.gov

AbP450-116623 : This enzyme functions as a ring-hydroxylase. nih.gov

Significantly, these enzymes were found to act on acylated substrates rather than non-acylated intermediates like pseudotropine or norpseudotropine. nih.gov Silencing the genes for these enzymes led to a marked decrease in the production of Calystegine A3, A5, and B1, and a corresponding increase in the precursor pseudotropine, confirming their role in the biosynthetic pathway. nih.gov

Table 2: Key Cytochrome P450 Enzymes in Calystegine Biosynthesis in A. belladonna

| Enzyme Name | Gene ID/Locus | Proposed Function(s) | Substrate Type | Impact of Silencing |

| AbP450-5021 | aba_locus_5021 nih.gov | N-demethylase, Ring-hydroxylase nih.gov | Acylated pseudotropine derivatives nih.gov | Impaired production of calystegines A3, A5, and B1 nih.gov |

| AbP450-116623 | aba_locus_116623 nih.gov | Ring-hydroxylase nih.gov | Acylated pseudotropine derivatives nih.gov | Impaired production of calystegines A3, A5, and B1 nih.gov |

Characterization of N-Methyltransferase Activity in Calystegine-Producing Species

A key enzyme in the biosynthesis of tropane alkaloids, and by extension calystegines, is putrescine N-methyltransferase (PMT). nih.gov This enzyme catalyzes the first committed step in the pathway leading to the formation of the tropane ring. nih.govnih.gov

In Solanum tuberosum (potato), a known calystegine-producing species, PMT genes and their corresponding enzyme activity have been identified. nih.gov Sprouting potato tubers, which accumulate calystegines, have been shown to contain both N-methylputrescine, the product of PMT activity, and active PMT enzymes. nih.gov Two cDNA clones for PMT (pmt1 and pmt2) were isolated from potato, showing significant sequence identity to PMT genes from other Solanaceae species like Nicotiana tabacum, Atropa belladonna, and Hyoscyamus niger. nih.gov

Biochemical characterization of the recombinant PMT1 from potato, expressed in Escherichia coli, confirmed its function as an active N-methyltransferase. The enzyme demonstrated specificity for its substrate, putrescine, with a Michaelis constant (KM) of 250 µM. nih.gov Its activity was inhibited by compounds such as n-butylamine and cadaverine. nih.gov

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, influenced by both metabolic and genetic factors. The availability of primary metabolites, particularly carbohydrates, and the transcriptional control of biosynthetic genes are key regulatory points.

Influence of Carbohydrate Availability on this compound Accumulation in Plant Cultures

Carbohydrates, particularly sucrose (B13894), play a dual role in plant metabolism, acting as both an energy source and a signaling molecule that can influence secondary metabolite production. researchgate.netoup.com Studies on root cultures of calystegine-producing plants have consistently shown that carbohydrate availability directly impacts the accumulation of these alkaloids. oup.com

In root cultures of Atropa belladonna, elevating the sucrose concentration in the medium led to a significant, approximately three-fold, increase in calystegine levels. cabidigitallibrary.orgnih.gov This effect was found to be specific to sucrose to some extent, as it could not be fully replicated by other sugars like glucose or fructose, suggesting a signaling role for the intact sucrose molecule in addition to its nutritional function. researchgate.net

Further evidence for the regulatory role of sucrose comes from studies on genetically modified potato plants with altered carbohydrate metabolism. oup.com

Sucrose Synthase Suppression: Potato tubers with suppressed activity of sucrose synthase, an enzyme that breaks down sucrose, exhibited higher levels of sucrose. oup.com These tubers also showed the strongest increase in calystegine content. oup.com

Invertase Overexpression: In contrast, tubers overexpressing yeast invertase, which also breaks down sucrose but into glucose and fructose, had high glucose levels but low sucrose. oup.com In these plants, calystegine accumulation was either unchanged or decreased. researchgate.net

These findings collectively indicate that higher levels of sucrose are linked to increased calystegine biosynthesis. researchgate.netoup.com The mechanism appears to involve the regulation of biosynthetic gene expression. researchgate.net

| Carbohydrate Source | Effect on Calystegine Levels | Reference |

|---|---|---|

| Sucrose (Elevated) | ~3-fold increase | cabidigitallibrary.org, nih.gov |

| Glucose/Fructose | Less effective than sucrose | researchgate.net |

Genetic and Transcriptomic Studies of Biosynthetic Gene Expression

The biosynthesis of calystegines is controlled at the genetic level through the expression of genes encoding the pathway's enzymes. brieflands.com The pathway branches off from the general tropane alkaloid pathway at the level of tropinone reduction. pnas.org Two distinct enzymes, tropinone reductase I (TRI) and tropinone reductase II (TRII), compete for the same substrate, tropinone. escholarship.org

TRI produces tropine, the precursor for alkaloids like hyoscyamine. researchgate.netnih.gov

TRII produces pseudotropine, the precursor for calystegines. researchgate.netnih.gov

The expression levels of the genes encoding these two enzymes are critical in determining the ratio of different alkaloids produced. Overexpression of TRII in Atropa belladonna root cultures led to higher pseudotropine levels and a corresponding increase in calystegine accumulation. nih.gov Conversely, overexpressing TRI shifted the balance towards hyoscyamine and scopolamine, with a concurrent decrease in calystegines. nih.gov

Transcriptomic analyses have been instrumental in identifying genes involved in the calystegine pathway. nih.govmaxapress.com In potato, transcripts for PMT and TRII were found to be expressed in tissues that accumulate calystegines, such as sprouting tubers. nih.gov Furthermore, suppression of TRII expression in potato plants using RNA interference (RNAi) severely impaired calystegine formation, confirming its essential role. researchgate.netresearchgate.net

Recent studies combining transcriptomics with metabolomics in Atropa belladonna have led to the discovery of additional enzymes in the pathway downstream of pseudotropine. nih.gov For example, a BAHD acyltransferase, named 3β-tigloyloxytropane synthase (TS), was identified as being responsible for producing a key intermediate in calystegine biosynthesis. nih.gov The expression of the gene encoding TS was found to be correlated with the accumulation of its product. nih.gov Silencing this gene in A. belladonna disrupted calystegine biosynthesis. nih.gov These integrated "omics" approaches are rapidly advancing our understanding of the genetic regulation of this compound production. maxapress.com

| Gene | Enzyme | Function | Effect of Altered Expression | Reference |

|---|---|---|---|---|

| pmt | Putrescine N-methyltransferase | First committed step in tropane alkaloid synthesis | Overexpression in A. belladonna did not significantly increase calystegines. | oup.com |

| trII | Tropinone Reductase II | Reduces tropinone to pseudotropine | Overexpression in A. belladonna increased calystegines. RNAi suppression in potato severely reduced calystegines. | nih.gov, researchgate.net |

| TS | 3β-tigloyloxytropane synthase | Catalyzes formation of a key calystegine intermediate | Silencing in A. belladonna disrupted calystegine biosynthesis. | nih.gov |

Molecular Mechanisms of Action of Calystegine B1 As an Enzyme Inhibitor

Calystegine B1 as a Glycosidase Inhibitor

This compound's primary mechanism of action is the inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. biosynth.com By blocking the function of these enzymes, this compound can significantly impact carbohydrate metabolism. biosynth.comresearchgate.net

Competitive Inhibition Kinetics and Enzyme-Substrate Analog Properties

Due to its structural resemblance to sugars, this compound acts as a competitive inhibitor for many glycosidases. researchgate.netevitachem.com This means it binds to the active site of the enzyme, directly competing with the natural substrate. au.dk The bicyclic structure of this compound enhances its binding affinity. This competitive inhibition can be overcome by increasing the concentration of the substrate.

Interaction with Active Sites of Glycosidases

The inhibitory effect of this compound is attributed to its ability to bind to the active sites of glycosidases. biosynth.comresearchgate.net The hydroxyl groups at positions C1, C2, C3, and C6 are crucial for this interaction, as they form hydrogen bonds with the catalytic residues within the enzyme's active site. researchgate.net This binding prevents the natural substrate from accessing the active site and undergoing hydrolysis. In silico docking studies have confirmed the binding of calystegines to the active sites of enzymes like maltase and sucrase. researchgate.net

Specificity and Potency Against Diverse Glycosidases

This compound demonstrates a varied and specific inhibitory profile against a range of glycosidases from different sources.

Inhibition of Beta-Glucosidase from Various Mammalian Sources (e.g., Bovine, Human, Rat)

This compound is a potent competitive inhibitor of β-glucosidase from bovine, human, and rat sources. researchgate.netresearchgate.netchemfaces.comresearchgate.netnih.govresearchgate.netoup.comresearchgate.net The inhibitory potency, as indicated by the inhibition constant (Ki), varies among species. For bovine liver β-glucosidase, the Ki value is 150 μM. researchgate.netchemfaces.comresearchgate.netnih.govresearchgate.netoup.comresearchgate.net It is a more potent inhibitor of human liver β-glucosidase, with a Ki value of 10 μM. researchgate.netchemfaces.comresearchgate.netnih.govresearchgate.netoup.comresearchgate.net The strongest inhibition is observed with rat liver β-glucosidase, which has a Ki value of 1.9 μM. researchgate.netchemfaces.comresearchgate.netnih.govresearchgate.netoup.comresearchgate.net Furthermore, purified human lysosomal β-glucosidase (also known as glucocerebrosidase) is completely inhibited by this compound at a concentration of 1 μM and is considered a potent inhibitor of this enzyme. oup.comnih.govnii.ac.jp

Inhibition of Beta-Glucosidase by this compound

| Source | Inhibition Constant (Ki) |

|---|---|

| Bovine Liver | 150 µM researchgate.netchemfaces.comresearchgate.netnih.govresearchgate.netoup.comresearchgate.net |

| Human Liver | 10 µM researchgate.netchemfaces.comresearchgate.netnih.govresearchgate.netoup.comresearchgate.net |

Non-Competitive Inhibition of Alpha-Glucosidases (e.g., Rice Alpha-Glucosidase)

Interestingly, while this compound acts as a competitive inhibitor for β-glucosidases, it exhibits non-competitive inhibition against rice α-glucosidase. chemfaces.combiocrick.comnih.govcapes.gov.brbiocrick.com The inhibition constant (Ki) for this interaction is 0.9 ± 0.1 μM. chemfaces.combiocrick.comnih.govcapes.gov.brbiocrick.com This indicates that this compound binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency, regardless of the substrate concentration.

Effects on Alpha-Galactosidase and Beta-Xylosidase Activities

The inhibitory effects of this compound are not limited to glucosidases. The addition of a hydroxyl group at the C6exo position in calystegines like B1 significantly reduces or eliminates their inhibitory activity towards α-galactosidase. nih.govscilit.com However, this compound has been found to inhibit β-xylosidase. bvsalud.org Specifically, human β-xylosidase is inhibited by this compound. oup.com

Structure-Activity Relationships in this compound and its Analogs

Influence of Hydroxyl Group Positions and Stereochemistry

The position and stereochemistry of hydroxyl groups on the nortropane core of calystegines are critical determinants of their inhibitory specificity and potency. This compound, a tetrahydroxylated nortropane alkaloid, possesses hydroxyl groups at C1, C2, C3, and C6. The presence and orientation of these groups dictate the molecule's ability to fit into the active site of specific glycosidases and form hydrogen bonds with key catalytic residues.

The addition of a hydroxyl group at the C6-exo position, as seen in this compound and C1, has been shown to enhance the inhibitory potential towards β-glucosidase and β-galactosidase. nih.govresearchgate.netscilit.com However, this same structural modification significantly reduces or even abolishes inhibitory activity against α-galactosidase. nih.govresearchgate.netscilit.com This highlights the C6-hydroxyl group as a key feature for differentiating between β- and α-galactosidase inhibition.

In contrast, Calystegine B2, which lacks the C6-hydroxyl group but is otherwise structurally similar, is a potent inhibitor of both almond β-glucosidase and coffee bean α-galactosidase. nih.govscilit.com This suggests that the absence of the C6-hydroxyl allows for a broader spectrum of activity, at least against these plant-derived enzymes.

The stereochemistry of the hydroxyl groups also plays a pivotal role. Calystegines B2, B3, and B4 differ only in the stereochemistry of their hydroxyl groups at C-2 and C-4, with all having a β-hydroxyl group at C-3. nih.gov These subtle stereochemical differences can lead to significant variations in their inhibitory profiles.

The inhibitory activity of calystegines generally increases with the number of hydroxyl groups, following the trend Calystegine C > B > A. researchgate.net This is likely due to the increased potential for hydrogen bonding within the enzyme's active site.

Modulation of Activity by Glycosylation of this compound

The enzymatic glycosylation of this compound, the process of adding a sugar moiety, significantly alters its enzyme inhibitory profile. This modification can either reduce, abolish, or in some cases, introduce new inhibitory activities.

The synthesis of glycosides of this compound has been achieved using enzymes such as rice α-glucosidase and whole cells of Rhodotorula lactosa. nih.govcapes.gov.br When this compound is incubated with maltose (B56501) and rice α-glucosidase, it yields 3-O-α-D-glucopyranosylthis compound. nih.govcapes.gov.br This α-glucosylated derivative shows reduced inhibition against β-glucosidase and α-galactosidase compared to the parent this compound. Interestingly, it becomes a noncompetitive inhibitor of rice α-glucosidase. nih.govcapes.gov.br

In another example, the enzymatic β-transglucosylation of this compound with cellobiose (B7769950) using Rhodotorula lactosa cells produces 3-O-β-D-glucopyranosylthis compound. nih.govcapes.gov.brchemfaces.com This glycosylation event leads to a marked decrease or complete loss of inhibitory activity against β-glucosidase, as well as α- and β-galactosidase. nih.govcapes.gov.brchemfaces.com

These findings demonstrate that the addition of a sugar molecule to this compound, and the nature of the glycosidic linkage (α or β), can dramatically modulate its interaction with glycosidase enzymes.

Comparison of this compound Inhibitory Profile with Calystegines A, C, and N Groups

The inhibitory profiles of calystegines vary significantly across the different groups (A, B, C, and N), which are classified based on the number of hydroxyl groups on their nortropane skeleton. researchgate.net

Calystegine A Group (Trihydroxylated): Calystegine A3, a trihydroxylated analog, is known to selectively inhibit the rat liver β-glucosidase activity. chemfaces.comresearchgate.net It also inhibits α-galactosidase and β-glucosidase enzymes. The chemical N-methylation of Calystegine A3 has been shown to markedly enhance its inhibition of coffee bean α-galactosidase, while almost eliminating its inhibitory potential towards β-glucosidase. nih.govresearchgate.netscilit.com

Calystegine C Group (Pentahydroxylated): Calystegine C1, a pentahydroxylated analog, is a potent competitive inhibitor of bovine, human, and rat β-glucosidase activities, with Ki values generally lower (indicating stronger inhibition) than those of this compound. chemfaces.comresearchgate.net For instance, the Ki values for Calystegine C1 against bovine, human, and rat β-glucosidase are 15, 1.5, and 1 µM, respectively, compared to 150, 10, and 1.9 µM for this compound. chemfaces.comresearchgate.net Like this compound, the presence of the C6-exo hydroxyl group in Calystegine C1 enhances its β-glucosidase inhibitory activity but diminishes its effect on α-galactosidase. nih.govscilit.com Human β-xylosidase is also inhibited by Calystegine C1, with a Ki of 0.13 µM. chemfaces.comresearchgate.net

Calystegine N Group (Amino Group at Bridgehead): Calystegine N1 is structurally similar to Calystegine B2 but features an amino group instead of a hydroxyl group at the C-1 bridgehead position. nih.gov It has been suggested that Calystegine N1 may be an artifact of the isolation process, which often involves using ammonium (B1175870) hydroxide (B78521). nih.gov

The following table summarizes the inhibitory activities (Ki values in µM) of various calystegines against different glycosidases.

| Compound | Enzyme | Source | Ki (µM) |

| This compound | β-Glucosidase | Bovine | 150 chemfaces.comresearchgate.net |

| β-Glucosidase | Human | 10 chemfaces.comresearchgate.net | |

| β-Glucosidase | Rat | 1.9 chemfaces.comresearchgate.net | |

| α-Galactosidase | Coffee Bean | - | |

| β-Galactosidase | Bovine | 1.6 oup.com | |

| Calystegine A3 | β-Glucosidase | Rat | Selectively inhibits chemfaces.comresearchgate.net |

| Calystegine C1 | β-Glucosidase | Bovine | 15 chemfaces.comresearchgate.net |

| β-Glucosidase | Human | 1.5 chemfaces.comresearchgate.net | |

| β-Glucosidase | Rat | 1 chemfaces.comresearchgate.net | |

| β-Xylosidase | Human | 0.13 chemfaces.comresearchgate.net | |

| Calystegine B2 | β-Glucosidase | Almond | 1.9 nih.govscilit.com |

| α-Galactosidase | Coffee Bean | 0.86 nih.govscilit.com | |

| N-methylcalystegine B2 | α-Galactosidase | Coffee Bean | 0.47 nih.govscilit.com |

| α-Galactosidase | Rat Liver Lysosomal | 1.8 nih.govscilit.com |

A hyphen (-) indicates that data was not specified in the provided search results.

Cellular and Subcellular Biological Activities of Calystegine B1

Modulation of Cellular Metabolic Pathways

Impact on Carbohydrate Metabolism at the Cellular Level

Calystegine B1, a polyhydroxylated nortropane alkaloid, exerts a notable influence on carbohydrate metabolism primarily through the inhibition of specific glycosidase enzymes. researchgate.net These enzymes are critical for the breakdown of complex carbohydrates into simpler sugars that can be utilized by cells. By impeding the action of these enzymes, this compound can effectively block certain pathways of carbohydrate metabolism. researchgate.net

Table 1: Inhibitory Activity of this compound on Mammalian Liver β-Glucosidases

| Enzyme Source | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|

| Bovine β-glucosidase | 150 µM | Competitive |

| Human β-glucosidase | 10 µM | Competitive |

Effects on Glycosylation Processes

The biological activity of this compound can be altered through enzymatic glycosylation, a process where a carbohydrate is attached to the molecule. This modification can significantly impact its inhibitory effects on glycosidases.

Studies have shown that the glycosylation of this compound can markedly decrease or even abolish its inhibitory activity against β-glucosidase and α- or β-galactosidase. biocrick.comresearchgate.netchemfaces.comcapes.gov.br For example, the enzymatic reaction of this compound with maltose (B56501) in the presence of rice α-glucosidase results in the formation of 3-O-α-D-glucopyranosylthis compound. researchgate.netchemfaces.comcapes.gov.br Interestingly, this glycosylated form becomes a noncompetitive inhibitor of rice α-glucosidase, with a Ki value of 0.9 µM. biocrick.comresearchgate.netcapes.gov.br Another study involving an enzymatic β-transglucosylation reaction with cellobiose (B7769950) produced 3-O-β-D-glucopyranosylthis compound. biocrick.comchemfaces.com

Table 2: Effects of Glycosylation on this compound Activity

| Glycosylation Reaction | Resulting Product | Impact on Inhibitory Activity |

|---|---|---|

| With maltose (using rice α-glucosidase) | 3-O-α-D-glucopyranosylthis compound | Becomes a noncompetitive inhibitor of rice α-glucosidase. biocrick.comresearchgate.netcapes.gov.br |

Cellular Stress Response and Homeostasis Regulation

Attenuation of Oxidative Stress in Cellular Models

This compound has demonstrated the ability to mitigate oxidative stress in cellular models, particularly under conditions of hyperglycemia. researchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com In human adipose-derived stem cells (HuASCs) exposed to high glucose levels, treatment with calystegines, including B1, has been shown to significantly enhance cell survival by reducing oxidative stress. researchgate.net This protective effect is associated with improved mitochondrial function and the enhancement of the cell's endogenous antioxidant defenses. nih.govresearchgate.net By reducing the levels of damaging ROS, this compound helps to maintain cellular integrity and prevent apoptosis (programmed cell death) induced by oxidative damage. researchgate.net

Influence on Endoplasmic Reticulum Stress Pathways

The endoplasmic reticulum (ER) is a critical organelle for protein folding and cellular homeostasis. nih.gov Persistent hyperglycemia can lead to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. nih.govresearchgate.net If prolonged, ER stress can trigger apoptosis. nih.gov

Research on human adipose-derived stem cells (HuASCs) and equine adipose-derived mesenchymal stromal stem cells has shown that calystegines can significantly diminish ER stress induced by hyperglycemic conditions. researchgate.netresearchgate.netnih.gov This mitigation of ER stress is a key aspect of their cytoprotective effects, helping to restore cellular homeostasis and prevent cell death. nih.govnih.gov The unfolded protein response (UPR) is a cellular mechanism to cope with ER stress; however, under sustained stress, it can initiate apoptosis. nih.gov Calystegines appear to intervene in this process, promoting cell survival. nih.gov

Regulation of Intracellular Signaling Pathways

This compound has been found to modulate key intracellular signaling pathways that are crucial for cell metabolism, growth, and survival. One of the most significant pathways influenced by calystegines is the PI3K/AKT/mTOR pathway. researchgate.netresearchgate.net This pathway is central to insulin (B600854) signaling and the regulation of glucose homeostasis. nih.gov

In cellular models of hyperglycemia, where this pathway is often impaired, treatment with calystegines has been shown to restore the defective PI3K/AKT/mTOR signaling. researchgate.netresearchgate.net This restoration is linked to improved cell survival, reduced apoptosis, and enhanced insulin sensitivity. For instance, in human adipose-derived stem cells (HuASCs) challenged with high glucose, calystegines promoted cell survival by mitigating oxidative stress and restoring this critical metabolic pathway. researchgate.net Furthermore, in a model of insulin resistance in HepG2 cells, a calystegine-rich extract was found to regulate the SIRT1/Foxo1/G6PC/mTOR pathway, which is involved in hepatic gluconeogenesis, and also modulated the NF-κB/JNK/TLR4 inflammatory axis. nih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Calystegine A3 |

| This compound |

| Calystegine B2 |

| Calystegine B4 |

| Calystegine C1 |

| Calystegine N1 |

| 3-O-α-D-glucopyranosylthis compound |

| 3-O-β-D-glucopyranosylthis compound |

| 4-O-β-D-galactopyranosylcalystegine B2 |

| 4-O-β-D-glucopyranosylcalystegine B2 |

| Cellobiose |

| Lactose |

| Maltose |

| Pseudotropine |

Restoration of PI3K/AKT/mTOR Signaling under Metabolic Perturbations

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that governs essential cellular functions, including metabolism, growth, proliferation, and survival. thermofisher.comwikipathways.org Dysregulation of this pathway is implicated in various metabolic disorders. mdpi.com Research has shown that this compound, as a component of calystegine extracts, plays a significant role in restoring the functionality of this pathway under conditions of metabolic stress, such as hyperglycemia.

In studies using human adipose-derived stromal stem cells (HuASCs) subjected to hyperglycemic conditions, treatment with a calystegine mixture containing this compound demonstrated a protective effect by promoting the PI3K/AKT/mTOR pathway. researchgate.netnih.govresearchgate.net Persistent high glucose levels can disrupt this signaling cascade, leading to cellular dysfunction. nih.gov However, the introduction of calystegines was found to counteract these defects. The restoration of this pathway is a key mechanism through which these compounds enhance the metabolic activity and survival of cells challenged by glucotoxicity. researchgate.netnih.gov The activation of AKT, a central node in the pathway, phosphorylates numerous downstream targets that collectively suppress apoptosis and promote protein synthesis and glucose metabolism. mdpi.comresearchgate.net By restoring the defective PI3K/AKT/mTOR axis, this compound contributes to maintaining cellular homeostasis and function in environments of metabolic perturbation. nih.govresearchgate.net

Table 1: Research Findings on this compound and PI3K/AKT/mTOR Pathway

| Study Focus | Cellular Model | Condition | Key Finding | Reference |

|---|---|---|---|---|

| Protective effects of calystegines | Human Adipose-Derived Stromal Stem Cells (HuASCs) | Hyperglycemia | Calystegines exert their protective effect on metabolic functions through the restoration of the defective PI3K/AKT/mTOR pathway. researchgate.netnih.govresearchgate.net | researchgate.net, nih.gov, researchgate.net |

| General Pathway Function | Various | General | The PI3K/AKT/mTOR pathway is a key regulator of cellular proliferation, survival, metabolism, and gene expression. nih.gov | nih.gov |

Modulation of Cellular Inflammatory Responses

Chronic metabolic stress, such as that induced by hyperglycemia, is often associated with a low-grade inflammatory response at the cellular level. researchgate.net This involves the increased production of pro-inflammatory cytokines, which can exacerbate cellular damage. researchgate.net this compound, as part of a nortropane alkaloid extract, has been shown to efficiently prevent hyperglycemia-mediated inflammatory responses in cellular models.

In experiments with HuASCs, treatment with calystegines effectively regulated the expression of both pro- and anti-inflammatory cytokines that were otherwise dysregulated by high glucose conditions. researchgate.netnih.govresearchgate.net This modulation helps to mitigate the inflammatory state associated with metabolic dysfunction. Similarly, in a model of insulin resistance induced in HepG2 human hepatocarcinoma cells, the alkaloidal extract containing this compound led to a significantly mitigated inflammatory response. nih.gov This was evidenced by the regulation of the NF-κB/JNK/TLR4 axis and the subsequent recruitment of downstream pro-inflammatory cytokines. nih.gov These findings indicate that this compound is involved in attenuating inflammatory pathways at the cellular level, thereby protecting cells from inflammation-induced damage. mathewsopenaccess.com

Table 2: Effects of this compound on Cellular Inflammatory Markers

| Cellular Model | Condition | Effect of Calystegine Treatment | Reference |

|---|---|---|---|

| Human Adipose-Derived Stromal Stem Cells (HuASCs) | Hyperglycemia | Prevented the inflammatory response by regulating pro- and anti-inflammatory cytokines. nih.govresearchgate.net | nih.gov, researchgate.net |

| HepG2 Cells | Hyperglycemia and Hyperinsulinemia | Mitigated the inflammatory response via modulation of the NF-κB/JNK/TLR4 axis. nih.gov | nih.gov |

This compound Effects on Cell Viability and Programmed Cell Death

Promotion of Cellular Survival in Challenged Conditions

This compound has demonstrated a significant capacity to enhance cell viability and promote survival, particularly in cells subjected to metabolic challenges. In various in vitro studies, treatment with calystegine-containing extracts has led to improved cellular health and proliferation under adverse conditions.

For instance, in studies on HuASCs cultured in a hyperglycemic environment, treatment with calystegines strongly promoted cell survival. researchgate.netnih.govresearchgate.net This pro-survival effect is crucial for maintaining tissue integrity and function when metabolic balance is disrupted. Further evidence comes from research on adipose-derived stromal cells isolated from horses with equine metabolic syndrome (EMS). nih.gov Treatment of these compromised cells with calystegines resulted in a considerable improvement in cellular viability and proliferation. nih.gov In HepG2 cells, calystegines did not show any deleterious effects on viability and, in some cases, exhibited a stimulatory effect on cell proliferation. nih.gov This body of research highlights the role of this compound in bolstering cellular defenses and promoting survival under metabolic stress.

Table 3: Research Findings on this compound and Cellular Survival

| Cellular Model | Challenged Condition | Observed Effect | Reference |

|---|---|---|---|

| Human Adipose-Derived Stromal Stem Cells (HuASCs) | Hyperglycemia | Strongly promoted hyperglycemic cell survival. nih.govresearchgate.net | nih.gov, researchgate.net |

| Equine Adipose-Derived Stem Cells (ASCs) | Equine Metabolic Syndrome (EMS) | Improved cellular viability and proliferation. nih.gov | nih.gov |

| HepG2 Cells | Hyperglycemia and Hyperinsulinemia | Protected injured cells and showed no deleterious effect on viability. nih.gov | nih.gov |

Reduction of Apoptotic Processes in Cellular Models

Apoptosis, or programmed cell death, is a physiological process that can be abnormally triggered by cellular stress, leading to tissue damage. scielo.org.ar this compound has been implicated in the reduction of apoptotic processes, thereby protecting cells from premature death.

Table 4: Effects of this compound on Apoptotic Processes

| Cellular Model | Condition | Effect on Apoptosis | Mechanism | Reference |

|---|---|---|---|---|

| Equine Adipose-Derived Stem Cells (ASCs) | Equine Metabolic Syndrome (EMS) | Significant reduction in apoptosis. nih.gov | Suppression of pro-apoptotic pathway overexpression. nih.gov | nih.gov |

| HepG2 Cells | Hyperglycemia and Hyperinsulinemia | Strong protection from apoptosis. nih.gov | Regulation of apoptotic markers. nih.gov | nih.gov |

| General | Cancer Cells | Suppressive action against enzymes involved in apoptosis. researchgate.net | Inhibition of cytoplasmic α-mannosidase (Man2C1). researchgate.net | researchgate.net |

Ecological Roles and Interspecies Interactions of Calystegine B1

Role in Plant Defense Mechanisms Against Herbivory

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter feeding by herbivores, and Calystegine B1 is a key component of this strategy in the plants that produce it. nih.gov The primary mechanism through which this compound exerts its defensive action is the inhibition of glycosidase enzymes in the digestive systems of insects. nih.gov

Glycosidases are essential enzymes for herbivores as they break down complex carbohydrates, such as starches and sugars, into simple, absorbable sugars for energy. nih.govresearchgate.net By inhibiting these enzymes, this compound effectively disrupts the herbivore's ability to derive nutrients from the plant tissue. researchgate.netmdpi.com This antinutritive effect can lead to reduced growth, slower development, and decreased survival of the insect. nih.govnih.gov

Research has demonstrated that the presence of calystegines, including B1, can act as a feeding deterrent. researchgate.netsemanticscholar.org The bitter taste associated with many alkaloid-producing plants is thought to be, in part, due to these compounds, discouraging herbivores from feeding. researchgate.netmdpi.com For example, studies on various insects have shown that the addition of calystegines to an artificial diet significantly inhibits feeding. nih.govsemanticscholar.org The defensive role is further supported by the observation that the concentration of these alkaloids is often highest in the most vulnerable or valuable plant tissues, such as young leaves, flowers, and below-ground storage organs like tubers. researchgate.net

The efficacy of this compound as a defense compound is linked to its specific molecular structure and stereochemistry, which allows it to bind to the active sites of glycosidase enzymes. nih.govsemanticscholar.org This targeted action makes it an efficient and potent defense mechanism against a wide range of generalist herbivores.

Table 1: Documented Effects of Calystegines on Herbivores

| Compound Group | Mechanism of Action | Observed Effect on Herbivores | Reference Plant Families |

|---|---|---|---|

| Calystegines (including B1) | Inhibition of digestive glycosidases (e.g., glucosidases) | Feeding deterrence, antinutritional effects, reduced growth and survival. | Solanaceae, Convolvulaceae |

Implications for Plant-Insect Interactions and Chemical Ecology

The presence of this compound in plants has profound implications for the field of chemical ecology, which studies the chemical interactions between organisms. nih.govtaylorfrancis.com These alkaloids are a classic example of how plant secondary metabolites shape the co-evolutionary "arms race" between plants and the insects that feed on them. nih.govsemanticscholar.orgnsf.gov

While this compound provides an effective defense against many generalist herbivores, some specialist insects have evolved counter-adaptations to overcome this chemical barrier. nih.govsemanticscholar.org These insects may possess modified glycosidase enzymes that are insensitive to inhibition by calystegines, or they may have developed mechanisms to detoxify or sequester the alkaloids. Sequestration involves the insect storing the plant's defensive compounds in its own body, which can then be used for its own defense against predators. nsf.gov This dynamic illustrates the intricate and evolving nature of plant-insect relationships, where a plant's chemical defense can drive the specialization of an insect herbivore.

Furthermore, the production of compounds like this compound represents a significant metabolic cost to the plant. mdpi.com Plants must balance the allocation of resources between growth, development, and defense. mdpi.com The production of calystegines may be constitutive (always present) or induced, meaning the plant increases production only in response to herbivore damage. nih.govnih.gov Research indicates that in potato plants, for instance, calystegine levels are consistently present and are particularly high in tubers and roots, suggesting a constitutive defense for these vital organs. researchgate.net

Table 2: Plant-Insect Interactions Mediated by this compound

| Interaction Type | Role of this compound | Ecological Outcome | Example |

|---|---|---|---|

| Plant Defense | Acts as an antinutritive and deterrent compound. | Protects the plant from generalist herbivores. | Inhibition of digestive enzymes in various insect species. nih.gov |

| Insect Counter-Adaptation | Drives evolutionary pressure for insects to overcome the defense. | Leads to specialist herbivores that can tolerate or use the compound. | Insects co-evolving to circumvent plant defenses. semanticscholar.org |

Influence on Plant-Microbe Symbioses and Pathogen Defense

The ecological role of this compound extends below the ground, influencing the complex community of microorganisms in the rhizosphere (the soil region directly surrounding plant roots). nih.govoup.com Calystegines secreted by plant roots can act as nutritional mediators in plant-microbe interactions. nih.govoup.com

A significant finding is that certain soil bacteria, such as Sinorhizobium meliloti, can utilize calystegines as a sole source of carbon and nitrogen for growth. nih.govoup.com This bacterium is a nitrogen-fixing symbiont of legume plants. The ability to catabolize calystegines suggests that plants producing these alkaloids can selectively favor certain beneficial microbes in their rhizosphere, essentially "cultivating" a microbial community that could contribute to plant health. oup.com This relationship is highly specific; studies have shown that the natural form of Calystegine B2 is readily catabolized by R. meliloti, while its synthetic enantiomer is not, highlighting the precise structural recognition involved. nih.gov

Table 3: Interactions of this compound with Microorganisms

| Microorganism Type | Interaction with this compound | Potential Ecological Role | Specific Example |

|---|---|---|---|

| Symbiotic Bacteria | Serves as a carbon and nitrogen source. | Nutritional mediation, selection for beneficial microbes. | Catabolism by Sinorhizobium meliloti. nih.govoup.com |

| Pathogenic Microbes | Potential inhibition of pathogen glycosidases. | Direct defense against microbial invasion. | Glycosidases are crucial for many pathogens to degrade plant cell walls. wur.nl |

Analytical Methodologies for Calystegine B1 Characterization and Quantification

Extraction and Sample Preparation Techniques for Calystegine B1 from Complex Matrices

Due to the hydrophilic nature of this compound, its extraction and purification require specific approaches to isolate it from a myriad of other compounds present in plant tissues.

Solid-liquid extraction (SLE) is a primary step for isolating calystegines from plant material. The choice of solvent is critical for maximizing the extraction yield. Given the polarity of this compound, polar solvents are generally employed.

Research has demonstrated that a mixture of methanol (B129727) and water is effective for extracting calystegines. For instance, a simple and rapid SLE method using a methanol/water (50/50, v/v) mixture has been successfully developed for the extraction of several calystegines, including B1, from tomato-based products. nih.govresearchgate.net This approach has shown good recovery rates, ranging from 96% to 121%, with relative standard deviations at or below 16%. nih.govresearchgate.net

In other studies, air-dried and powdered plant material has been extracted multiple times by macerating in a water/methanol (50/50, v/v) solution for 24 hours to ensure thorough extraction. csic.esmdpi.com The use of slightly acidified solvents, such as 20% methanol with 0.1% formic acid, has also been reported to enhance the solubility of polar alkaloids like calystegines during extraction. nih.gov The optimization of extraction parameters, including solvent composition, temperature, and duration, is crucial for achieving high extraction efficiency from various plant matrices.

Table 1: Comparison of Solid-Liquid Extraction Solvents for Calystegines

| Solvent System | Matrix | Target Analytes | Efficacy/Observations | Reference |

| Methanol/Water (50/50, v/v) | Tomato-based products | Calystegines A3, A5, B1, B2, B3, B4, C1 | Simple, fast, with recoveries of 96-121%. | nih.govresearchgate.net |

| Water/Methanol (50/50, v/v) | Hyoscyamus albus | Total calystegines | Effective for powdered plant material with repeated extraction. | csic.esmdpi.com |

| 20% Methanol, 0.1% Formic Acid | Atropa belladonna roots | Calystegines A5, A3, B1 | Acidification aids in the solubility of polar alkaloids. | nih.gov |

| 50% Methanol or Ethanol | Various edible fruits and vegetables | Total calystegines | General-purpose solvent for initial extraction from fresh plant materials. | oup.com |

Following initial extraction, the crude extract contains numerous interfering substances. Ion exchange chromatography (IEX) is a powerful technique for purifying calystegines by separating them based on their charge. cytivalifesciences.comthermofisher.combio-rad.com As alkaloids, calystegines are basic compounds that are positively charged at an acidic or neutral pH. This property allows for their capture by a cation exchange resin.

The typical purification protocol involves loading the aqueous or hydroalcoholic plant extract onto a strong cation exchange column, such as Amberlite IR-120B or Dowex-50W, in its protonated (H+) form. csic.esmdpi.comoup.comcore.ac.uk Non-basic and neutral compounds are washed from the column with water. csic.es The bound calystegines are then eluted with a basic solution, commonly 2 M or 0.5 M ammonium (B1175870) hydroxide (B78521) (NH4OH). csic.esoup.com

For further purification, the resulting eluate can be passed through an anion exchange column, like Dowex 1-X2, to remove any remaining anionic contaminants, yielding a purified extract enriched with total calystegines. csic.esmdpi.com This two-step ion exchange process is highly effective for isolating calystegines from complex plant extracts prior to analytical determination. csic.esmdpi.comresearchgate.net

Solid-Liquid Extraction Optimization

Chromatographic and Spectrometric Approaches

For the specific detection and quantification of this compound, chromatographic methods coupled with mass spectrometry are the techniques of choice, offering high sensitivity and selectivity.

Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the analysis of calystegines, including this compound. biocrick.comnih.gov The coupling of GC with tandem mass spectrometry (MS/MS) enhances selectivity and provides structural information for unequivocal identification.

This compound is a polyhydroxylated, non-volatile compound, which makes it unsuitable for direct GC analysis. Therefore, a derivatization step is essential to increase its volatility and thermal stability. researchgate.net The most common derivatization strategy is silylation, which converts the polar hydroxyl (-OH) and secondary amine (-NH) groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and amines. csic.esresearchgate.net

Several silylating agents are used, including:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Often used in pyridine (B92270), this reagent effectively derivatizes both hydroxyl and imino groups. csic.esresearchgate.net One method involves dissolving the extract in pyridine, adding MSTFA, and heating at 60°C for 30 minutes. csic.es

Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS): A mixture of these reagents (e.g., 3:1 ratio) in pyridine is also effective. This combination tends to derivatize only the hydroxyl groups, which can be advantageous in preventing degradation of the calystegine structure. researchgate.net

The choice of reagent and reaction conditions must be carefully optimized to ensure complete derivatization and avoid the formation of multiple derivative products or degradation of the analyte. researchgate.net

Table 2: Derivatization Agents for GC-MS Analysis of this compound

| Derivatization Reagent(s) | Solvent | Reaction Conditions | Target Groups | Reference |

| MSTFA | Pyridine | 60°C for 30 min | -OH and -NH | csic.es |

| HMDS + TMCS (3:1) | Pyridine | 55°C for 15 min | -OH | |

| Sigma SIL-A | Not specified | 30°C for 30 min | -OH and -NH | oup.com |

Mass spectrometry detection provides high specificity for identifying and quantifying this compound. In full-scan mode, a complete mass spectrum is acquired, which is useful for structural elucidation and identification of unknown compounds. scioninstruments.com However, for quantitative analysis in complex matrices, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes offer significantly higher sensitivity and selectivity. scioninstruments.comepa.gov

In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. For the TMS derivative of this compound, a characteristic fragment ion at a mass-to-charge ratio (m/z) of 189 has been used for specific monitoring. csic.esresearchgate.netresearchgate.net Other ions are often monitored to confirm the identity of the compound. For instance, in one study analyzing a mixture of calystegines, several ions were monitored: m/z 156 for calystegines A3 and A5, m/z 189 for B1, and m/z 217 as a common ion for B2, B3, and B4. csic.esresearchgate.net This targeted approach minimizes background interference and enhances the signal-to-noise ratio, allowing for lower detection limits.

When using tandem mass spectrometry (MS/MS), MRM techniques are employed. This involves selecting a specific precursor ion for the derivatized this compound and monitoring for a specific product ion after collision-induced dissociation (CID). This provides an even higher degree of certainty in identification.

Table 3: Selected Ions for GC-MS Detection of Derivatized Calystegines

| Calystegine | Derivatization | Monitored Ion (m/z) | Function | Reference |

| This compound | TMS | 189 | Specific Monitoring | csic.esresearchgate.netresearchgate.net |

| Calystegine A3/A5 | TMS | 156 | Specific Monitoring | csic.esresearchgate.net |

| Calystegine B2/B3/B4 | TMS | 217 | Common Monitoring Ion | csic.esresearchgate.net |

| Calystegine B2 | TMS | 229 | Specific Monitoring | csic.esresearchgate.net |

| Calystegine C1 | TMS | 375 | Specific Monitoring | csic.es |

| Calystegine N1 | TMS | 390 | Specific Monitoring | csic.esresearchgate.net |

Derivatization Strategies for Enhanced Volatility

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS-Orbitrap) for this compound Determination

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), particularly utilizing Orbitrap technology, stands as a powerful tool for the analysis of this compound. animbiosci.orgthermofisher.com This approach combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of the Orbitrap mass analyzer, enabling confident identification and quantification of the analyte even in complex samples. thermofisher.com

A validated method for the determination of seven calystegines, including this compound, in tomato-based products employed LC-HRMS-Orbitrap. nih.gov The chromatographic separation was achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase, which is well-suited for retaining and separating polar compounds like calystegines. nih.govresearchgate.net The extraction from the sample matrix was performed using a simple and rapid solid-liquid extraction with a methanol/water mixture (50/50, v/v). nih.gov

The Orbitrap mass spectrometer provides high-resolution, accurate-mass (HRAM) data, which is crucial for distinguishing this compound from other isobaric interferences. thermofisher.com Full-scan HRMS data acquisition allows for the retrospective analysis of data without needing to re-run samples. thermofisher.com In a study analyzing various nut types, data was acquired over a mass-to-charge ratio (m/z) range of 100–1500 at a mass resolution of 70,000 Full Width at Half Maximum (FWHM). ub.edu This high resolving power is essential for separating the analyte signal from background noise and matrix components, thereby enhancing sensitivity and selectivity. thermofisher.com

Capillary Electrophoresis for this compound Analysis

Capillary Electrophoresis (CE) is another effective technique for the analysis of this compound and other related alkaloids. researchgate.net CE separates analytes based on their charge and size within a narrow capillary tube under the influence of a high electric field. libretexts.org It offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. researchgate.net

For the analysis of calystegines, which lack a UV-absorbing chromophore, detection can be achieved indirectly. One approach involves the in-situ complexation of the calystegines with borate (B1201080) ions under alkaline conditions (e.g., using a sodium tetraborate (B1243019) buffer at pH 9.2). These complexes can be detected at low UV wavelengths, such as 191 nm. Another study utilized an optimized background electrolyte consisting of a mixture of 20 mM histidine, 20 mM N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, and 20% (v/v) methanol for clear separation, with indirect UV detection at 210 nm. researchgate.net

In one application, a CE system with a 75 cm capillary (50 μm internal diameter) was used at a temperature of 50 °C and a voltage of 25 kV. Preliminary studies using this method successfully identified this compound in extracts from plants of the Ericaceae family, such as cowberry and cranberry. The identification was based on comparing the migration times of peaks in the sample electropherogram with those of authentic standards.

Method Validation and Quality Control in this compound Research

Method validation is a critical process in analytical science that confirms a specific method is suitable for its intended purpose. westgard.comfda.gov For this compound research, this involves a series of experiments to assess performance characteristics such as detection limits, quantification limits, accuracy (recovery), and precision. westgard.com This ensures the reliability and reproducibility of the data generated.

Assessment of Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. uzh.chmtc-usa.com These parameters are fundamental for determining the sensitivity of an analytical method.

For the LC-HRMS-Orbitrap method used in the analysis of tomato products, the LOQ for this compound was established at 0.5 mg/kg. nih.govresearchgate.net In contrast, capillary electrophoresis methods have demonstrated different sensitivities. One capillary zone electrophoresis method reported a detection limit of 3 ng/μL, while a capillary isotachophoresis method achieved a lower detection limit of 0.4 ng/μL. researchgate.net

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound using Different Analytical Methods

| Analytical Method | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|

| LC-HRMS-Orbitrap | Tomato-based products | Not Reported | 0.5 mg/kg | researchgate.net, nih.gov |

| Capillary Zone Electrophoresis | Potato | 3 ng/μL | Not Reported | researchgate.net |

| Capillary Isotachophoresis | Potato | 0.4 ng/μL | Not Reported | researchgate.net |

Recovery Studies and Precision Evaluation

Recovery studies are performed to assess the accuracy of a method by measuring the amount of analyte retrieved from a sample matrix after spiking it with a known concentration. eurachem.org Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as the relative standard deviation (RSD). ub.edu

The LC-HRMS-Orbitrap method for calystegines in tomato products was validated with recovery values ranging from 96% to 121%. nih.govresearchgate.net The precision of this method was demonstrated by relative standard deviations lower than or equal to 16%. nih.gov Capillary electrophoresis methods have also shown excellent recovery and precision. For instance, capillary zone electrophoresis and capillary isotachophoresis methods for calystegine analysis in potatoes reported recovery rates of 96% (±5%) and 98% (±4%), respectively. researchgate.net The intra-assay repeatability for these CE methods was 4.2% and 3.5%, indicating high precision. researchgate.net

Table 2: Recovery and Precision Data for this compound Analytical Methods

| Analytical Method | Matrix | Recovery (%) | Precision (RSD % or Repeatability %) | Source |

|---|---|---|---|---|

| LC-HRMS-Orbitrap | Tomato-based products | 96 - 121 | ≤ 16% (RSD) | nih.gov |

| Capillary Zone Electrophoresis | Potato | 96 ± 5 | 4.2% (Intra-assay repeatability) | researchgate.net |

| Capillary Isotachophoresis | Potato | 98 ± 4 | 3.5% (Intra-assay repeatability) | researchgate.net |

Compound List

Chemical Synthesis and Derivatization of Calystegine B1

Total Chemical Synthesis Approaches for Calystegine B1

The construction of the enantiopure nortropane skeleton of this compound, with its specific stereochemical arrangement of hydroxyl groups, requires highly controlled synthetic strategies.

Stereocontrolled Synthesis Pathways

A prominent and efficient strategy for the enantioselective synthesis of calystegine alkaloids, including B1, commences from readily available carbohydrate precursors. This approach leverages the inherent chirality of sugars like D-glucose, D-galactose, and D-mannose to establish the stereocenters of the target molecule. nih.gov

One of the most effective routes involves a zinc-mediated fragmentation of a protected methyl 6-iodo-glycoside. This key step is followed by the in situ formation of a benzyl (B1604629) imine and a subsequent Barbier-type allylation. The stereochemical outcome of this crucial allylation step can be controlled by the choice of metal, with indium-mediated reactions showing a preference for syn diastereoselectivity. The resulting functionalized 1,8-nonadiene (B1346706) is then subjected to a ring-closing olefin metathesis (RCM) reaction, a powerful method for constructing the cycloheptene (B1346976) ring system of the calystegine core. nih.gov Finally, regioselective hydroboration and oxidation furnish the corresponding cycloheptanone, which upon deprotection yields the desired calystegine. nih.gov

Another notable approach involves the intramolecular Nozaki-Hiyama-Kishi (NHK) reaction. This method has been successfully employed in the synthesis of Calystegine B2 and its C-2 epimer, Calystegine B3, starting from D-xylose and L-arabinose derivatives, respectively. rsc.orgresearchgate.net This strategy highlights the versatility of using different carbohydrate starting materials and key cyclization reactions to achieve the synthesis of various calystegine isomers.

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of this compound relies on several key intermediates and reaction mechanisms to ensure stereochemical control and efficient assembly of the final structure.

Key Intermediates:

Protected 6-iodo-glycosides: Derived from common monosaccharides, these serve as the chiral starting materials. The iodine at the C-6 position is crucial for the subsequent fragmentation reaction.

Functionalized 1,8-nonadienes: Formed after the zinc-mediated fragmentation and Barbier-type allylation, these acyclic precursors contain all the necessary carbon atoms and functional groups for the subsequent ring-closing metathesis. nih.gov

Cycloheptenes: Generated via ring-closing metathesis using catalysts like Grubbs' second-generation catalyst, these intermediates possess the core bicyclic structure of the calystegine skeleton.

Cycloheptanones: Obtained after regioselective hydroboration-oxidation of the cycloheptene intermediates, these ketones are the immediate precursors to the final calystegine products. nih.gov

Key Reaction Mechanisms:

Zinc-Mediated Fragmentation: This reaction initiates the transformation of the pyranose ring into an open-chain intermediate, setting the stage for the formation of the seven-membered ring of the nortropane core.

Barbier-Type Allylation: This reaction is critical for controlling the stereochemistry at the C1 and C3 positions of the forming nortropane skeleton. The choice of metal (e.g., zinc, magnesium, or indium) dictates the diastereoselectivity of the addition.

Ring-Closing Olefin Metathesis (RCM): This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based complexes, efficiently constructs the seven-membered ring of the calystegine framework from the 1,8-nonadiene precursor. nih.gov

Hydroboration-Oxidation: This two-step reaction sequence allows for the regioselective and stereospecific introduction of a hydroxyl group onto the cycloheptene ring, a key step in establishing the final hydroxylation pattern of this compound.

Enzymatic Synthesis of this compound Derivatives

Enzymatic synthesis offers a mild and selective method for the derivatization of this compound, particularly for the introduction of glycosidic linkages.

Glycosylation Reactions Using Enzymes (e.g., Alpha-Glucosidase, Rhodotorula lactosa)

Researchers have successfully employed enzymes to synthesize glycosidic derivatives of this compound. For instance, incubation of this compound with maltose (B56501) in the presence of rice α-glucosidase results in the formation of 3-O-α-D-glucopyranosylthis compound with a yield of 11.3%. nih.govcapes.gov.brmagtech.com.cn

Another approach utilizes whole cells of the yeast Rhodotorula lactosa for β-transglucosylation. When this compound is reacted with cellobiose (B7769950) using R. lactosa cells, 3-O-β-D-glucopyranosylthis compound is produced, albeit in a lower yield of 0.9%. nih.govcapes.gov.br

These enzymatic reactions demonstrate the feasibility of creating specific glycosidic analogs of this compound under mild conditions.

Characterization of Synthesized Glycosidic Analogs

The synthesized glycosidic analogs of this compound have been characterized using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential tools for confirming the structure and connectivity of the sugar moiety to the calystegine core.

The following table summarizes the enzymatic synthesis of this compound glycosides:

| Enzyme/Organism | Donor Substrate | Acceptor Substrate | Product | Yield (%) |

| Rice α-glucosidase | Maltose | This compound | 3-O-α-D-glucopyranosylthis compound | 11.3 |

| Rhodotorula lactosa | Cellobiose | This compound | 3-O-β-D-glucopyranosylthis compound | 0.9 |

Structure-Activity Investigations of Synthesized this compound Derivatives

The glycosylation of this compound has a significant impact on its biological activity as a glycosidase inhibitor. Studies have shown that the addition of a sugar moiety generally leads to a marked decrease or even abolishment of the inhibitory activity against certain glycosidases, such as β-glucosidase and α- or β-galactosidase. nih.govcapes.gov.br

Interestingly, the derivative 3-O-β-D-glucopyranosylthis compound was found to be a noncompetitive inhibitor of rice α-glucosidase, with a Ki value of 0.9 ± 0.1 μM. nih.govcapes.gov.br This suggests that while the inhibitory profile against some enzymes is diminished, new inhibitory characteristics can emerge with derivatization.

Advanced Research Perspectives and Future Directions

Elucidation of Uncharacterized Biosynthetic Steps and Enzymes

The biosynthesis of Calystegine B1 is known to originate from the tropane (B1204802) alkaloid pathway, with pseudotropine serving as a key precursor. researchgate.net However, the precise enzymatic steps that convert pseudotropine into this compound remain largely uncharacterized. nih.gov While enzymes such as tropinone (B130398) reductases (TRI and TRII) and putrescine N-methyltransferase (PMT) are involved in the early stages of the tropane alkaloid pathway, their exact roles and the subsequent enzymes responsible for the specific hydroxylation patterns of this compound are not fully understood. researchgate.net

Recent research has implicated cytochrome P450 enzymes (CYP80F1) in the sequential hydroxylation of the pseudotropine core at various positions. Specifically, studies in Atropa belladonna have used metabolomics and reverse genetics to identify cytochrome P450s that catalyze N-demethylation and ring-hydroxylation reactions in the biosynthesis of related nortropane alkaloids derived from pseudotropine. nih.gov These findings suggest a complex network of enzymatic reactions. Despite these advances, the complete sequence of hydroxylation and the specific enzymes responsible for introducing hydroxyl groups at the C1, C2, C3, and C6 positions to form this compound are yet to be definitively identified and characterized. nih.gov The rate-limiting steps in this specific branch of the pathway are also an area requiring further investigation.

Future research will likely focus on functional genomics and proteomics approaches in calystegine-producing plants, such as those in the Solanaceae and Convolvulaceae families, to identify and characterize the specific hydroxylases, dehydrogenases, and potential transferases involved. researchgate.net

Application of this compound as a Biochemical Probe in Metabolic Studies

This compound's primary mechanism of action is the potent and competitive inhibition of glycosidase enzymes, particularly β-glucosidases. researchgate.netscielo.br This property makes it a valuable biochemical probe for investigating carbohydrate metabolism and the roles of specific glycosidases in various biological processes. Its ability to block the breakdown of carbohydrates allows researchers to study the consequences of specific enzyme deficiencies in a controlled manner. biosynth.com